molecular formula C18H21NO4 B010915 ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- CAS No. 101651-31-4

ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL-

Cat. No. B010915
M. Wt: 315.4 g/mol
InChI Key: QLTJZJNIERDAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, 2-(p-ethoxyphenyl)-N-vanillyl-, also known as capsaicin, is a natural compound found in chili peppers. It is a potent agonist of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature. Capsaicin has been widely studied for its potential applications in pain management, cancer therapy, and metabolic disorders.

Mechanism Of Action

Capsaicin works by activating TRPV1 ion channels, which are found in sensory neurons and are involved in the perception of pain and temperature. TRPV1 ion channels are activated by various stimuli, including heat, protons, and ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL-. Activation of TRPV1 ion channels leads to the influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways. The desensitization of TRPV1 ion channels by ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- is thought to occur through the depletion of intracellular calcium stores and the activation of protein kinase C.

Biochemical And Physiological Effects

Capsaicin has a wide range of biochemical and physiological effects. In addition to its analgesic, anticancer, and metabolic effects, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. Capsaicin has also been shown to modulate the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain perception.

Advantages And Limitations For Lab Experiments

Capsaicin has several advantages for lab experiments, including its high potency and selectivity for TRPV1 ion channels, its ability to induce desensitization, and its availability as a pure compound. However, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- also has several limitations, including its poor solubility in aqueous solutions, its potential for non-specific effects, and its potential for toxicity at high concentrations.

Future Directions

There are several future directions for ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- research. One area of interest is the development of more potent and selective TRPV1 agonists and antagonists for use in pain management and other applications. Another area of interest is the investigation of the role of TRPV1 ion channels in various physiological and pathological processes, such as inflammation, neurodegeneration, and cancer. Additionally, the potential applications of ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- in metabolic disorders, such as obesity and diabetes, warrant further investigation.

Synthesis Methods

Capsaicin can be extracted from chili peppers or synthesized chemically. The chemical synthesis of ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- involves the condensation of vanillin with 8-methyl-N-vanillyl-6-nonenamide, followed by the reduction of the resulting Schiff base with sodium borohydride. The purity of the synthesized ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- can be improved by recrystallization from ethanol.

Scientific Research Applications

Capsaicin has been studied for its potential applications in pain management, cancer therapy, and metabolic disorders. In pain management, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- is used as a topical analgesic for the treatment of various types of pain, including neuropathic pain, osteoarthritis, and post-herpetic neuralgia. Capsaicin works by desensitizing TRPV1 ion channels, leading to a reduction in pain perception. In cancer therapy, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. Capsaicin also has potential applications in metabolic disorders, such as obesity and diabetes, by modulating energy expenditure and glucose metabolism.

properties

CAS RN

101651-31-4

Product Name

ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL-

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H21NO4/c1-3-23-15-7-4-13(5-8-15)11-18(21)19-12-14-6-9-16(20)17(10-14)22-2/h4-10,20H,3,11-12H2,1-2H3,(H,19,21)

InChI Key

QLTJZJNIERDAMF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C=C2)O)OC

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C=C2)O)OC

Other CAS RN

101651-31-4

Origin of Product

United States

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